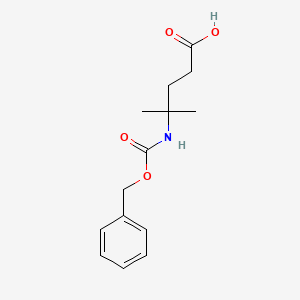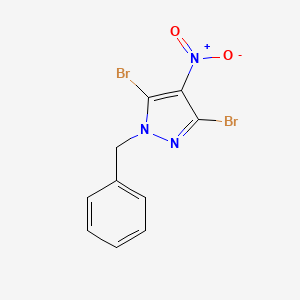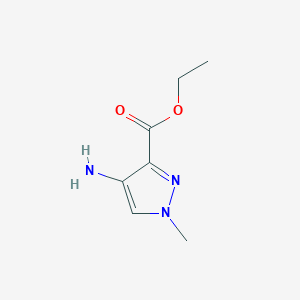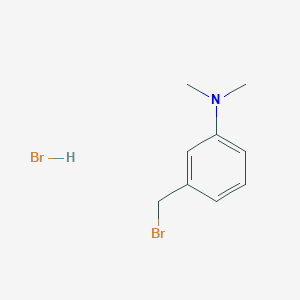![molecular formula C9H7N3S B1287401 2-(2-氨基苯并[d]噻唑-6-基)乙腈 CAS No. 352530-05-3](/img/structure/B1287401.png)
2-(2-氨基苯并[d]噻唑-6-基)乙腈
描述
The compound 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile is a derivative of benzo[d]thiazol, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The amino group at the 2-position and the acetonitrile group at the 6-position on the benzo[d]thiazol ring system suggest potential reactivity and the ability to form various chemical bonds and interactions.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of precursor molecules in the presence of a catalyst or under specific conditions. For example, the synthesis of complexes with a similar ligand structure was achieved by reacting benzaldehyde and 6-methoxybenzo[d]thiazol-2-amine in the presence of KCN and an acidic medium . This suggests that the synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile could also involve a nucleophilic substitution reaction or a condensation reaction under controlled conditions.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives can be characterized using various spectroscopic techniques. For instance, the characterization of a similar compound was performed using FT-IR, 1H-NMR, 13C-NMR, and X-Ray single crystal determination . These techniques could be employed to determine the molecular structure of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, providing insights into its geometry, electronic distribution, and potential sites for reactivity.
Chemical Reactions Analysis
Benzo[d]thiazol derivatives can participate in a variety of chemical reactions. For example, the reaction of 2-amino-2-thiazoline with phenylisothiocyanate in acetonitrile solution led to the formation of several products, indicating the reactivity of the amino group and the potential for cyclization and substitution reactions . Similarly, 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile could undergo reactions with electrophiles or nucleophiles, leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can be influenced by their molecular structure. For instance, the solvent effect on the SN2 reaction of a related compound was studied, showing that the reaction rate and mechanism can be significantly affected by the solvent used . The polarizability and hydrogen bonding capacity of the compound can also be analyzed using theoretical calculations such as density functional theory (DFT), which can provide information on the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties . These properties are crucial for understanding the behavior of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile in different environments and its potential applications.
科学研究应用
合成与生物学重要性
2-(2-氨基苯并[d]噻唑-6-基)乙腈作为 2-氨基苯并噻唑 (2ABT) 的衍生物,在药物化学中至关重要,特别是在合成(硫)脲苯并噻唑(UBT 和 TBT)中的作用。这些衍生物表现出广泛的生物活性,是开发潜在治疗剂的组成部分。氨基苯并噻唑与(硫)脲或胍基的结合已显示出显着影响所得化合物的物理化学和生物学性质,使其成为新的药效团的候选者。探索此类化合物治疗各种疾病(包括类风湿性关节炎和系统性红斑狼疮)的潜力,以及用作杀菌剂和除草剂。这些化合物的合成方法经过数十年的完善,说明了 2ABT 衍生物在药物发现中的化学多样性和生物学相关性 (Rosales-Hernández 等,2022)。
抗氧化和抗炎应用
2-(2-氨基苯并[d]噻唑-6-基)乙腈基化合物通过进一步的化学修饰,已显示出显着的抗氧化和抗炎特性。例如,已经合成苯并稠合噻唑衍生物并评估其在调节氧化应激和炎症反应中的功效。此类研究强调了这些化合物在开发针对氧化应激和炎症相关疾病的新治疗剂方面的潜力 (Raut 等,2020)。
抗菌和抗病毒剂
当 2-(2-氨基苯并[d]噻唑-6-基)乙腈的结构部分并入苯并噻唑衍生物时,已显示出有希望的抗菌和抗病毒活性。这些化合物,包括席夫碱、偶氮染料和衍生自 2-氨基苯并噻唑的金属配合物,已显示出作为新型抗菌和抗病毒剂的潜力。它们对微生物和病毒的多样作用模式突出了这些衍生物在寻找对抗传染病的新型治疗剂中的重要性,尤其是在抗菌素耐药性和新兴病毒病原体不断上升的情况下 (Elamin 等,2020)。
属性
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7/h1-2,5H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYEYJEFMZZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612129 | |
| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352530-05-3 | |
| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)




![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)







